molecular formula C11H11F3O2 B13988798 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol

Cat. No.: B13988798
M. Wt: 232.20 g/mol
InChI Key: AXCCHIPRGSJQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability and bioactivity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol
  • 3-(Cyclopropylmethoxy)-5-(difluoromethyl)phenol
  • 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline

Uniqueness

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The combination of the cyclopropylmethoxy and trifluoromethyl groups imparts distinct properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-5-(trifluoromethyl)phenol

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)8-3-9(15)5-10(4-8)16-6-7-1-2-7/h3-5,7,15H,1-2,6H2

InChI Key

AXCCHIPRGSJQLG-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.